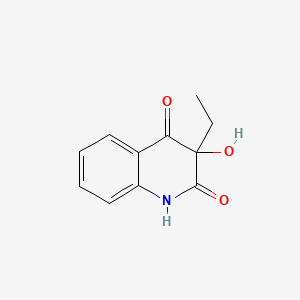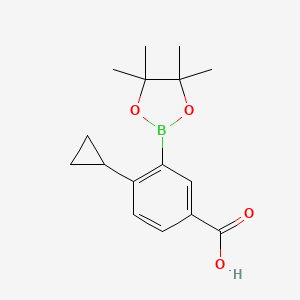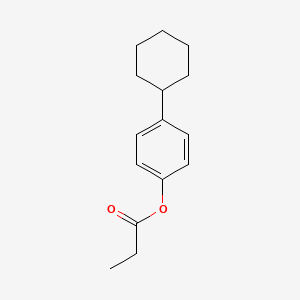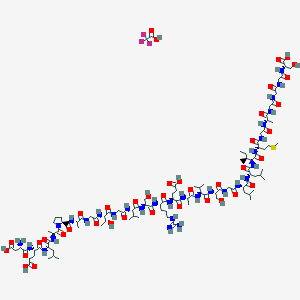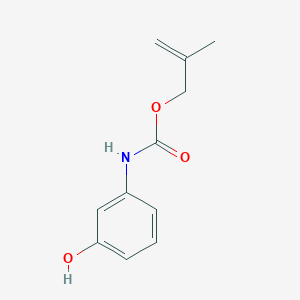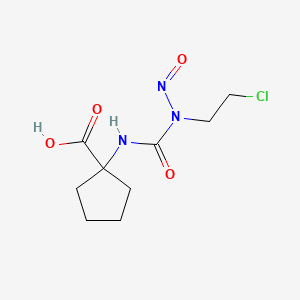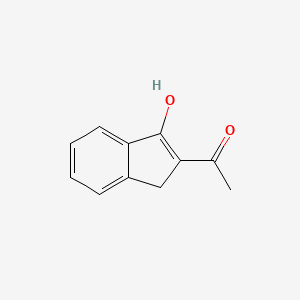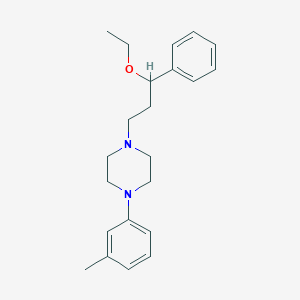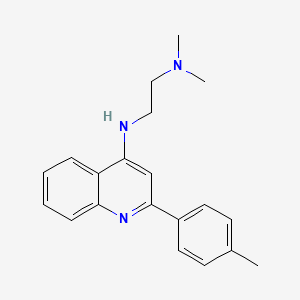
1,2-Ethanediamine, N,N-dimethyl-N'-(2-(4-methylphenyl)-4-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-methylphenyl)-4-quinolinyl)- is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring substituted with a 4-methylphenyl group and an ethylenediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-methylphenyl)-4-quinolinyl)- typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with 4-Methylphenyl Group: The quinoline derivative is then subjected to Friedel-Crafts alkylation to introduce the 4-methylphenyl group.
Attachment of Ethylenediamine Moiety: The final step involves the reaction of the substituted quinoline with N,N-dimethylethylenediamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-methylphenyl)-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-methylphenyl)-4-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-methylphenyl)-4-quinolinyl)- largely depends on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Methylquinoline: A derivative with a methyl group at the 4-position.
N,N-Dimethylethylenediamine: A simpler diamine without the quinoline moiety.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-methylphenyl)-4-quinolinyl)- is unique due to the combination of the quinoline ring and the ethylenediamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
133671-50-8 |
|---|---|
Molecular Formula |
C20H23N3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[2-(4-methylphenyl)quinolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H23N3/c1-15-8-10-16(11-9-15)19-14-20(21-12-13-23(2)3)17-6-4-5-7-18(17)22-19/h4-11,14H,12-13H2,1-3H3,(H,21,22) |
InChI Key |
DEUWWPYHIOKTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



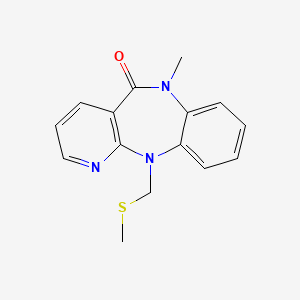

![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
